molecular formula C10H17NO4 B10752622 cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid CAS No. 137442-20-7

cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid

Cat. No.: B10752622
CAS No.: 137442-20-7
M. Wt: 215.25 g/mol
InChI Key: UDPZLTQBSHPQHX-JGVFFNPUSA-N
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Description

cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid: is a piperidine derivative with significant interest in the field of medicinal chemistry. Piperidine, a six-membered heterocyclic amine, is a fundamental building block in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and carboxylic acid derivative, the piperidine ring can be formed through cyclization reactions, followed by functional group modifications to introduce the carboxypropyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in studying biochemical pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptor sites, influencing biochemical pathways. The compound’s structure allows it to bind to receptors and enzymes, modulating their activity and leading to therapeutic effects .

Properties

CAS No.

137442-20-7

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2R,4S)-4-(3-carboxypropyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1

InChI Key

UDPZLTQBSHPQHX-JGVFFNPUSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1CCCC(=O)O)C(=O)O

Canonical SMILES

C1CNC(CC1CCCC(=O)O)C(=O)O

Origin of Product

United States

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